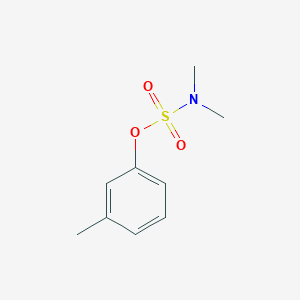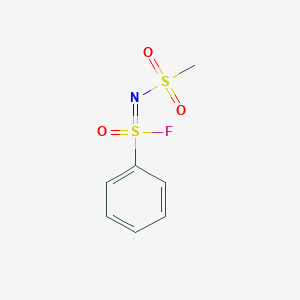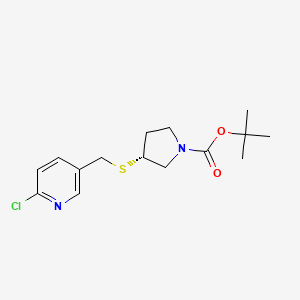
2-Chloro-5-phenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur. The presence of a chlorine atom at the second position and a phenyl group at the fifth position makes this compound a unique and valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenylthiophene can be achieved through several methods. One common approach involves the chlorination of 5-phenylthiophene using chlorine gas in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloroethane at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydrothiophenes using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-phenylthiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-5-phenylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- 2-Chlorothiophene
- 2-Bromothiophene
- 2-Methylthiophene
- 2,5-Dichlorothiophene
Comparison: 2-Chloro-5-phenylthiophene is unique due to the presence of both a chlorine atom and a phenyl group, which imparts distinct chemical and physical properties. Compared to other thiophene derivatives, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H7ClS |
|---|---|
Molekulargewicht |
194.68 g/mol |
IUPAC-Name |
2-chloro-5-phenylthiophene |
InChI |
InChI=1S/C10H7ClS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
GMTLKXXIXFYGKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B14128718.png)


![1,6-Diethenylbicyclo[4.1.0]hept-3-ene](/img/structure/B14128733.png)
![5-(3-Nitrophenyl)[1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B14128750.png)
![[1,1'-Biphenyl]-2,6-dicarboxylic acid](/img/structure/B14128754.png)

![3-[4-(3-phenylpropyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14128760.png)






